4-(Bromomethyl)-N-methylbenzenesulfonamide
CAS No.: 148459-00-1
Cat. No.: VC21298317
Molecular Formula: C8H10BrNO2S
Molecular Weight: 264.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 148459-00-1 |
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Molecular Formula | C8H10BrNO2S |
Molecular Weight | 264.14 g/mol |
IUPAC Name | 4-(bromomethyl)-N-methylbenzenesulfonamide |
Standard InChI | InChI=1S/C8H10BrNO2S/c1-10-13(11,12)8-4-2-7(6-9)3-5-8/h2-5,10H,6H2,1H3 |
Standard InChI Key | PBYWHBSSCUIMDP-UHFFFAOYSA-N |
SMILES | CNS(=O)(=O)C1=CC=C(C=C1)CBr |
Canonical SMILES | CNS(=O)(=O)C1=CC=C(C=C1)CBr |
Introduction
Chemical Identity and Basic Properties
Identification and Nomenclature
4-(Bromomethyl)-N-methylbenzenesulfonamide is identified by the CAS Registry Number 148459-00-1 . The compound's name follows IUPAC nomenclature rules, with the 4-(bromomethyl) indicating the para-positioned bromomethyl group on the benzene ring and N-methyl designating the methyl substituent on the nitrogen atom of the sulfonamide group.
Structural Characteristics
The molecular structure of 4-(Bromomethyl)-N-methylbenzenesulfonamide consists of a benzene ring with a sulfonamide group (-SO₂-NH-CH₃) and a bromomethyl group (-CH₂Br) at the para position. This arrangement provides the compound with specific reactivity patterns that make it valuable in synthetic organic chemistry. The bromomethyl group serves as a reactive site for nucleophilic substitution reactions, while the sulfonamide moiety contributes to its biological activity profile.
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of 4-(Bromomethyl)-N-methylbenzenesulfonamide can be achieved through various routes, with one common approach involving the treatment of 4-(bromomethyl)benzenesulfonyl chloride with methylamine. This approach follows similar synthetic strategies to those used for related compounds in the literature . The general reaction scheme involves:
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Preparation of 4-(bromomethyl)benzenesulfonyl chloride as a starting material
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Reaction with methylamine under controlled conditions to form the N-methyl sulfonamide
Chemical Reactivity
The bromomethyl group in 4-(Bromomethyl)-N-methylbenzenesulfonamide is highly reactive toward nucleophilic substitution reactions. This reactivity is evident in its application as an intermediate in the synthesis of various compounds, particularly those with potential pharmacological activities. The compound can undergo reactions with:
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Secondary amines to form aminomethyl derivatives
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Thiol compounds to form sulfide linkages
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Various nucleophiles for the preparation of functionalized benzenesulfonamides
Applications in Medicinal Chemistry
As a Synthetic Building Block
The compound serves as a valuable building block in organic synthesis, particularly for the preparation of:
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Sulfonamide derivatives with diverse biological activities
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Compounds with potential applications as enzyme inhibitors
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Molecules targeting specific receptor systems, such as chemokine receptors
Hazard Statement Code | Description |
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H303 | May be harmful if swallowed |
H313 | May be harmful in contact with skin |
H319 | Causes serious eye irritation |
H333 | May be harmful if inhaled |
Precautionary Measures
When working with 4-(Bromomethyl)-N-methylbenzenesulfonamide, several precautionary measures should be implemented :
Precautionary Statement Code | Description |
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P264 | Wash thoroughly after handling |
P280 | Wear protective gloves/protective clothing/eye protection/face protection |
P304+P312 | If inhaled: Call a POISON CENTER or doctor |
These precautions highlight the importance of proper laboratory safety practices when handling this compound.
Structural Relationship to Similar Compounds
Comparison with Related Benzenesulfonamides
4-(Bromomethyl)-N-methylbenzenesulfonamide shares structural similarities with other benzenesulfonamide derivatives that have been studied for their biological activities. For instance, N-(4-Bromophenyl)-4-methylbenzenesulfonamide (CAS: 32857-48-0) represents a related compound with a different substitution pattern .
The key difference between these compounds lies in the position and nature of the bromine-containing group:
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4-(Bromomethyl)-N-methylbenzenesulfonamide has a bromomethyl (-CH₂Br) group at the para position of the benzene ring and a methyl group on the nitrogen
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N-(4-Bromophenyl)-4-methylbenzenesulfonamide has a bromine directly attached to a phenyl ring that is bound to the nitrogen of the sulfonamide, while a methyl group is present on the benzene ring
Structure-Activity Relationships
The position and nature of substituents on the benzenesulfonamide core significantly influence the biological activity of these compounds. The presence of the bromomethyl group in 4-(Bromomethyl)-N-methylbenzenesulfonamide provides a reactive site for further functionalization, potentially leading to compounds with enhanced biological activities.
The N-methyl substitution on the sulfonamide nitrogen can influence:
Research Applications and Future Directions
Current Research Utilization
4-(Bromomethyl)-N-methylbenzenesulfonamide and related compounds have been utilized in various research contexts, particularly in medicinal chemistry. The development of CXCR4 antagonists represents one significant application area, where benzenesulfonamide derivatives have shown promising activity .
The interaction of CXCR4 with CXCL12 (SDF-1) plays a critical role in cancer metastasis, and inhibitors of this interaction have potential therapeutic applications. Some related benzenesulfonamide compounds have demonstrated subnanomolar potency in binding affinity assays and Matrigel invasion assays, highlighting the potential of this class of compounds as therapeutic agents .
Future Research Directions
Future research involving 4-(Bromomethyl)-N-methylbenzenesulfonamide might explore:
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Optimization of synthetic routes to improve yield and purity
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Development of novel derivatives with enhanced biological activities
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Exploration of alternative applications in organic synthesis
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Investigation of structure-activity relationships to guide the design of new therapeutic agents
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